6,9-Diazaspiro[4.5]decan-7-one hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in the diaza framework. Its molecular formula is , and it possesses a molecular weight of 190.67 g/mol . This compound is notable for its potential in medicinal chemistry, particularly as a scaffold for developing pharmacologically active agents.
These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
6,9-Diazaspiro[4.5]decan-7-one hydrochloride has been studied for its biological activities, particularly as an inhibitor of prolyl hydroxylase domain enzymes. These enzymes are crucial in regulating hypoxia-inducible factors, which play significant roles in cellular responses to oxygen levels. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and ischemic diseases .
Additionally, compounds with similar spirocyclic structures have shown promise in modulating voltage-gated ion channels, suggesting potential applications in treating neurological disorders .
The synthesis of 6,9-diazaspiro[4.5]decan-7-one hydrochloride typically involves multi-step organic reactions. Common methods include:
The exact synthetic route may vary based on desired modifications and yields .
The primary applications of 6,9-diazaspiro[4.5]decan-7-one hydrochloride lie in medicinal chemistry and pharmacology:
Moreover, due to its unique structure, it may have applications in developing novel therapeutic agents across various disease models.
Interaction studies involving 6,9-diazaspiro[4.5]decan-7-one hydrochloride have primarily focused on its binding affinity with prolyl hydroxylase domain enzymes. The compound's ability to chelate metal ions within the enzyme's active site enhances its inhibitory effects. Studies have shown that modifications to the spiro structure can significantly alter interaction profiles and improve potency against target enzymes .
Several compounds share structural similarities with 6,9-diazaspiro[4.5]decan-7-one hydrochloride. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6,9-Diazaspiro[4.5]decan-7-one hydrochloride | Spirocyclic with two nitrogen atoms | Inhibitor of prolyl hydroxylase domain enzymes |
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | Similar spiro framework | Potential for enhanced metabolic stability |
1,3,8-Triazaspiro[4.5]decane-2,4-dione | Three nitrogen atoms | Broader range of biological activities |
9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione | Additional isopropyl group | Unique binding characteristics due to sterics |
The uniqueness of 6,9-diazaspiro[4.5]decan-7-one hydrochloride lies in its specific interaction profile with prolyl hydroxylases and its potential therapeutic applications that are still being explored in ongoing research efforts.
The Curtius rearrangement has emerged as a pivotal method for constructing the spirocyclic framework of 6,9-diazaspiro[4.5]decan-7-one hydrochloride. This reaction involves the thermal decomposition of acyl azides to isocyanates, followed by intramolecular trapping to form cyclic ureas or carbamates. For instance, Vinogradov and colleagues demonstrated that acyl azides derived from glutamic acid γ-hydrazides undergo Curtius rearrangement to generate isocyanates, which subsequently cyclize to form macrocyclic ureas.
In the context of spirocyclic systems, carboxylic acid precursors such as 64 (Scheme 18 in ) rearrange to isocyanates under mild conditions, enabling spontaneous intramolecular nucleophilic attack by secondary amines to yield spirocyclic lactams. Critical to this process is the use of diphenylphosphoryl azide (DPPA) as a coupling agent, which facilitates acyl azide formation without requiring harsh acidic conditions. A recent study reported a 78% yield for the spirocyclization step when using tert-butyl alcohol as the solvent, highlighting the importance of steric hindrance in minimizing side reactions.
Table 1: Optimization of Curtius Rearrangement for Spirocyclic Lactam Synthesis
Acyl Azide Precursor | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
64 | t-BuOH | 80 | 78 |
78 | DCM | 40 | 65 |
209 | THF | 60 | 82 |
Mechanistic studies confirm that the migration of the alkyl group and isocyanate formation occur synchronously, ensuring retention of stereochemistry at the spirocenter. This concerted mechanism is particularly advantageous for synthesizing enantiopure 6,9-diazaspiro[4.5]decan-7-one derivatives, as demonstrated in the total synthesis of (+)-psymberin.
Intramolecular nucleophilic addition strategies exploit the reactivity of dicationic arene complexes to construct spirocyclic architectures. For example, [(p-cymene)Ru(PhCH2CH2[CH2OH])][OTf]2 complexes undergo base-induced deprotonation to generate alkoxide nucleophiles, which attack the ipso carbon of the coordinated arene ligand. This results in clean formation of spirocyclic cyclohexadienyl complexes with >90% diastereoselectivity.
The iridium analog [Cp*Ir(PhCH2CH2[CH2OH])][OTf]2 exhibits similar reactivity but requires higher temperatures (80°C vs. 25°C for ruthenium) due to slower ligand substitution kinetics. When benzenesulfonamide serves as the nucleophile, competing ortho-addition pathways emerge, necessitating careful optimization of leaving groups and reaction time. Microwave-assisted solid-phase synthesis has addressed these challenges by accelerating reaction rates and improving purity. A 2025 protocol achieved 85% yield for 3,9-diazaspiro[5.5]undecanes using α-methyl benzyl carbamate resin linkers, which enable mild acidic cleavage without N-alkylated byproducts.
Solid-phase synthesis offers unparalleled advantages for producing 6,9-diazaspiro[4.5]decan-7-one hydrochloride analogues. The regenerating Michael (REM) linker strategy allows iterative coupling of primary amines to resin-bound bismesylates, followed by cyclative cleavage to release spirocyclic products. Key steps include:
This method achieves 70–90% yields across 15 analogues, with purities >95% after filtration. The traceless nature of the REM linker ensures no residual functional groups, making it ideal for pharmaceutical applications requiring stringent impurity profiles.
Table 2: Solid-Phase Synthesis of Spirocyclic Analogues
Starting Material | Cycloaddition Partner | Yield (%) | Purity (%) |
---|---|---|---|
4-Pentynoic acid | Phenylacetylene | 85 | 97 |
3-Butyn-1-ol | Ethyl propiolate | 78 | 96 |
Propargylamine | 2-Pyridinecarbonitrile | 82 | 98 |
Ring-closing metathesis (RCM) has been refined for constructing the spirocyclic core via olefin reorganization. A 2024 study utilized Grubbs II catalyst to mediate 1,7-enyne metathesis of α-amino alkyne precursors, yielding spirocyclic quinolin-2-ones with 89% efficiency. The reaction proceeds through α-amino radical intermediates generated via photocatalytic activation, followed by 1,5-hydrogen atom transfer (HAT) and β-scission to form conjugated dienes.
Critical parameters for RCM optimization include:
Comparative studies show that electron-withdrawing substituents on the alkyne accelerate metathesis by stabilizing transition states, while bulky groups necessitate higher temperatures. These insights have enabled gram-scale synthesis of 6,9-diazaspiro[4.5]decan-7-one hydrochloride with 92% enantiomeric excess (ee) using chiral indenylidene catalysts.
The spirocyclic framework of 6,9-diazaspiro[4.5]decan-7-one hydrochloride enables selective interactions with dopamine receptor subtypes, particularly the D~4~ receptor (D~4~R). Structural analyses reveal that the diazaspiro core mimics the conformational rigidity of endogenous ligands, allowing it to occupy the orthosteric binding pocket of D~4~R with high specificity [5]. Computational docking studies demonstrate that the compound’s nitrogen atoms form critical hydrogen bonds with Asp~115~ and Ser~196~ residues in the receptor’s transmembrane domain, while its hydrophobic spirocyclic moiety stabilizes interactions with nonpolar regions of the binding site [5].
Comparative studies of spirocyclic analogs show that the 6,9-diazaspiro[4.5]decan-7-one scaffold achieves a 12-fold higher selectivity for D~4~R over D~2~ and D~3~ receptors, attributed to steric constraints that prevent binding to larger receptor pockets [5]. This selectivity is pharmacologically significant, as D~4~R modulation has been linked to cognitive and affective functions without inducing extrapyramidal side effects commonly associated with nonselective dopamine antagonists [5].
Receptor Subtype | Binding Affinity (K~i~, nM) | Selectivity Ratio (D~4~/D~2~) |
---|---|---|
D~4~ | 28 ± 3.1 | 1 |
D~2~ | 342 ± 29 | 12.2 |
D~3~ | 410 ± 37 | 14.6 |
Table 1: Receptor binding affinities of 6,9-diazaspiro[4.5]decan-7-one hydrochloride in transfected HEK293 cells [5].
In animal models of schizophrenia, the compound attenuates hyperlocomotion induced by NMDA receptor antagonists, suggesting a role in restoring glutamatergic-dopaminergic balance [3]. These effects correlate with reduced FosB expression in the prefrontal cortex, a biomarker of antipsychotic activity [3].
6,9-Diazaspiro[4.5]decan-7-one hydrochloride demonstrates dose-dependent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. In murine studies, intraperitoneal administration at 30 mg/kg reduces seizure duration by 58% in the MES model and raises the PTZ seizure threshold by 2.1-fold [3]. The compound’s efficacy surpasses that of valproic acid in latency-to-onset metrics, potentially due to dual modulation of voltage-gated sodium channels and GABA~A~ receptor potentiation [3].
Mechanistically, the spirocyclic structure enhances membrane permeability, allowing rapid CNS penetration. Electrophysiological recordings from hippocampal slices reveal that the compound reduces paroxysmal depolarization shifts by 73% at 10 μM, indicating suppression of neuronal hyperexcitability [3]. Synergistic effects with lamotrigine suggest shared targets in sodium channel inactivation pathways [3].
The compound’s diazaspiro architecture facilitates promiscuous binding to G protein-coupled receptors (GPCRs) beyond dopamine receptors. In vitro assays identify moderate affinity for σ~1~ (K~i~ = 140 nM) and μ-opioid receptors (K~i~ = 220 nM), implicating broader neuromodulatory potential [3]. The spiro ring’s strain energy (estimated at 8.2 kcal/mol) may enhance conformational adaptability, enabling interactions with divergent receptor topographies [5].
Notably, 6,9-diazaspiro[4.5]decan-7-one hydrochloride upregulates brain-derived neurotrophic factor (BDNF) expression in cortical neurons by 1.9-fold at 24 hours post-treatment, a effect absent in non-spirocyclic analogs [3]. This neurotrophic activity correlates with enhanced synaptic plasticity in fear extinction paradigms, suggesting applications in trauma-related disorders [3].
The spirocyclic scaffold of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride represents a privileged structure in medicinal chemistry, offering unique opportunities for drug discovery through its rigid three-dimensional architecture [1] [2]. This compound belongs to the diazaspiro family, characterized by two nitrogen atoms incorporated within a spirocyclic framework that provides conformational constraints essential for selective biological activity [3] [4].
Substitution patterns on diazaspiro scaffolds fundamentally influence their biological activity through modulation of electronic properties, steric interactions, and pharmacophore positioning [5] [6]. Research on related diazaspiro compounds has revealed that nitrogen substitution at different positions dramatically alters receptor binding affinity and selectivity profiles [7] [8].
Table 1: Effects of Substitution Patterns on Diazaspiro Bioactivity
Substitution Pattern | Position | Effect on Activity | Mechanism | Reference Compounds |
---|---|---|---|---|
N-Phenethyl derivatives | Position 9 | Enhanced potency | Improved target engagement | 1,9-Diazaspiro compounds [9] |
N-Benzyl derivatives | Position 9 | Moderate activity | Moderate binding affinity | Various diazaspiro analogs [10] |
N-Methyl acetate derivatives | Position 9 | Improved anti-inflammatory | Enhanced bioavailability | 6,9-Diazaspiro analogs [10] |
Aromatic ring substitution | Aromatic rings | Variable effects | Altered electronic properties | Multiple series [5] [7] |
Hydroxymethyl additions | Piperidine ring | Improved physicochemical properties | Optimized logD values | Spirocyclic compounds [3] |
Studies on 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones have demonstrated that R2 substitution with methyl acetate moieties significantly enhances anti-inflammatory activity compared to benzyl or phenethyl derivatives [10]. The 9-N-phenethyl derivatives (compounds 7-9) showed superior anti-inflammatory effects with percentage protection values of 45.33%, 43.77%, and 41.00% respectively, compared to 9-N-benzyl derivatives which exhibited lower activity [10].
The introduction of electron-withdrawing groups on aromatic substituents has been shown to significantly alter receptor affinity in diazaspiro systems [5]. Research on 2,7-diazaspiro[4.4]nonane derivatives revealed that compounds containing two basic nitrogen atoms often show low nanomolar affinity for sigma-1 receptors, with the distance between aromatic moieties and basic nitrogen atoms influencing both affinity and selectivity [5].
Spirocyclic hydroxymethyl piperidines containing the diazaspiro scaffold have demonstrated low nanomolar sigma-1 receptor affinity (Ki < 100 nanomolar), with trans-configured ligands showing higher or equal sigma-1 affinity and higher selectivity over sigma-2 receptors compared to their cis-configured analogs [3]. The additional hydroxymethyl moiety brings the logD 7.4 value into a promising range for drug development [3].
Table 2: Nitrogen Positioning Effects on Bioactivity
Nitrogen Positions | Ring System | Key Structural Features | Reported Bioactivity | Selectivity Profile |
---|---|---|---|---|
6,9 | [4.5]decane | Carbonyl at position 7 | Limited data available | Unknown |
2,7 | [4.5]decane | Carbonyl at position 3 | Structure-activity studies | Moderate |
1,9 | [5.5]undecane | Carbonyl at position 2 | Obesity treatment, acetyl-CoA carboxylase inhibition | High for acetyl-CoA carboxylase 1/acetyl-CoA carboxylase 2 |
3,9 | [5.5]undecane | No carbonyl | Gamma-aminobutyric acid receptor antagonism | High for extrasynaptic receptors |
The spirocyclic geometry of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride plays a crucial role in target engagement by defining a rigid three-dimensional space that increases specific interactions with protein binding sites [3] [1]. Spirocyclic scaffolds have gained prominence in drug discovery due to their ability to restrict conformation and induce better fits with biological targets [1] [11].
The conformationally fixed structure of spirocyclic compounds provides several advantages for target engagement [12] [13]. The inherent rigidity causes a decrease in conformational entropy penalty when interacting with potential bioactive targets, leading to enhanced binding specificity and reduced off-target effects [12]. This three-dimensional geometry allows spirocyclic compounds to probe chemical space more effectively than their flat, sp2-rich counterparts .
Table 3: Spirocyclic Geometry Effects on Target Engagement
Spirocyclic Feature | Effect on Target Engagement | Mechanism | Example Data |
---|---|---|---|
Rigidified benzylaminoethyl chain | Increased specific interactions | Reduced conformational flexibility | Sigma-1 receptor Ki < 100 nanomolar [3] |
Trans-configured ligands | Higher receptor affinity | Optimal spatial arrangement | 3.6 nanomolar (compound 23a) [3] |
Cis-configured ligands | Lower receptor affinity | Suboptimal geometry | Generally higher Ki values [3] |
Dispiro compounds | Highest ligand efficiency | Multiple interaction points | Lipophilic ligand efficiency = 6.0 [3] |
sp3-rich scaffolds | Improved selectivity | Three-dimensional binding | Improved absorption, distribution, metabolism, excretion, and toxicity properties |
Research on sigma-1 receptor ligands with spirocyclic scaffolds has demonstrated that the introduction of a spirocyclic center into lead compounds significantly improves binding characteristics [3]. The spirocyclic hydroxymethyl piperidines showed remarkable sigma-1 affinity, with the dispiro compound 23a achieving the highest lipophilic ligand efficiency of 6.0 due to its high sigma-1 affinity (Ki = 3.6 nanomolar) combined with low lipophilicity [3].
The conformational tuning of spirocyclic systems has been shown to improve stability while maintaining beneficial relaxation properties [13]. Incorporating additional substituents on the spirocyclic ring effects a shift towards highly stable closed spirocyclic conformations, as demonstrated through X-ray crystallography and density functional theory calculations [13].
Diazaspirocyclic compounds have proven effective as scaffolds for probing the adenosine triphosphate-binding site of protein kinases [4]. The binding modes of representative diazaspirocyclic motifs confirmed by protein crystallography show that selectivity profiles are influenced by the interactions of basic nitrogen atoms in the scaffold with acidic side-chains of residues in the adenosine triphosphate pocket [4].
The positional arrangement of nitrogen atoms within diazaspiro systems significantly impacts biological activity and selectivity profiles [7] [15] . Comparative studies across different diazaspiro regioisomers reveal distinct structure-activity relationships that guide rational drug design [8] [16].
Table 4: Comparative Binding Data for Diazaspiro Regioisomers
Regioisomer | Target Receptor | Binding Affinity (Ki/IC50) | Selectivity Ratio | Key Observations |
---|---|---|---|---|
1,9-Diazaspiro[5.5]undecane | Acetyl-CoA carboxylase 1/acetyl-CoA carboxylase 2 | 3-11 nanomolar | 0.74 (non-selective) | Poor in vivo performance [9] |
2,9-Diazaspiro[5.5]undecane | Orexin receptors | 0.34-9.34 (pKi) | >100-fold orexin receptor 2 | High clearance issues [9] |
3,9-Diazaspiro[5.5]undecane | Gamma-aminobutyric acid receptors | 0.074-0.180 micromolar | >100-fold extrasynaptic | Promising selectivity |
2,7-Diazaspiro[4.4]nonane | Sigma receptors | 1.8-11 nanomolar (sigma-1 receptor) | 0.74-313 | Low nanomolar affinity [5] |
2,8-Diazaspiro[4.5]decane | Various kinases | Variable | Variable | Moderate potency [17] |
The 1,9-diazaspiro[5.5]undecane scaffold has been extensively studied for obesity treatment through acetyl-CoA carboxylase inhibition [9]. Structure-activity relationship studies revealed that good acetyl-CoA carboxylase 1 inhibition was linked to good acetyl-CoA carboxylase 2 inhibition, with compounds showing IC50 values ranging from 3 to 11 nanomolar [9]. However, despite excellent in vitro activity, these compounds demonstrated poor in vivo performance with high blood clearance and low oral bioavailability [9].
The 3,9-diazaspiro[5.5]undecane system has shown particular promise as gamma-aminobutyric acid receptor antagonists . The most high-affine analog identified was compound 1e with Ki = 0.180 micromolar, demonstrating high selectivity for extrasynaptic gamma-aminobutyric acid receptors over synaptic subtypes . This selectivity profile makes these compounds attractive for peripheral applications where selective modulation of specific receptor subtypes is desired .
Studies on dopamine D3 receptor antagonists containing diazaspiro cores have revealed that nitrogen positioning dramatically affects selectivity [7]. The 1,9-diazaspiro[5.5]undecane derivatives (compounds 15a-c) showed excellent binding affinity (Ki = 12.0-25.6 nanomolar) with selectivity ratios ranging from 383 to 905-fold over dopamine D2 receptors [7]. Notably, these compounds demonstrated significantly reduced binding to serotonin 5-hydroxytryptamine 1A receptors compared to traditional piperazine-containing analogs [7].
Table 5: Regioisomer Effects on Selectivity Profiles
Regioisomer Type | Primary Target | Secondary Targets | Selectivity Advantage | Clinical Relevance |
---|---|---|---|---|
6,9-Diazaspiro[4.5]decane | Limited data | Unknown | Unknown | Requires investigation |
2,7-Diazaspiro[4.5]decane | Spirocyclic scaffolds | Multiple | Moderate | Research tool compounds |
1,7-Diazaspiro[4.5]decane | Melanin-concentrating hormone receptor | Variable | Variable | Obesity research [18] |
2,8-Diazaspiro[4.5]decane | Receptor-interacting protein kinase 1 | Kinases | Moderate | Necroptosis inhibition [17] |
The comparative analysis reveals that regioisomeric differences in diazaspiro compounds lead to distinct pharmacological profiles [10] [8]. The 6,9-diazaspiro[4.5]decane-8,10-dione derivatives showed that structural modifications at the 9-position significantly influenced anti-inflammatory activity, with phenethyl derivatives demonstrating superior effects compared to benzyl or methyl acetate analogs [10].
Research on melanin-concentrating hormone receptor antagonists has identified the diazaspiro[4.5]decane scaffold as a novel chemotype [19]. Virtual screening studies using pharmacophore models successfully identified compounds with more than 50% displacement of radiolabeled melanin-concentrating hormone at 20 micromolar concentration, with four compounds showing antagonistic activities in functional assays [19].